molecular formula C10H19BClNO2 B12516246 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B12516246
M. Wt: 231.53 g/mol
InChI Key: IVYBZSJXGMUZDJ-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride is an organoboron compound that features a dioxaborolane ring attached to a dihydropyrrole moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride typically involves the borylation of a suitable precursor. One common method involves the reaction of a dihydropyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and aryl halides for cross-coupling reactions.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Employed in the development of boron-containing drugs and as a probe in biological assays.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride involves its ability to form stable complexes with various molecular targets. The dioxaborolane ring can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions are crucial in its role as a catalyst and in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its combination of a dioxaborolane ring and a dihydropyrrole moiety. This structural feature imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.

Properties

Molecular Formula

C10H19BClNO2

Molecular Weight

231.53 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C10H18BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-5-6-12-7-8;/h5,12H,6-7H2,1-4H3;1H

InChI Key

IVYBZSJXGMUZDJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCNC2.Cl

Origin of Product

United States

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